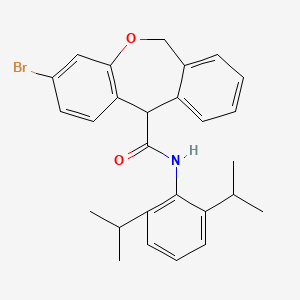
3-Bromo-6,11-dihydro-N-(2,6-diisopropylphenyl)dibenz(b,e)oxepin-11-carboxamide
Cat. No. B8410409
Key on ui cas rn:
144170-21-8
M. Wt: 478.4 g/mol
InChI Key: JGFLVVVWEDZDHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05478835
Procedure details


The similar procedures as in Example 1 were repeated except using 1.40 g of Compound K in place of Compound A and 0.78 g of 2,6-diisopropylaniline in place of aniline to obtain 1.54 g of Compound 29.
Name
Compound K
Quantity
1.4 g
Type
reactant
Reaction Step One


Name
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[CH:11]([C:12](O)=[O:13])[C:10]3[CH:15]=[CH:16][CH:17]=[CH:18][C:9]=3[CH2:8][O:7][C:6]=2[CH:19]=1.[CH:20]([C:23]1[CH:29]=[CH:28][CH:27]=[C:26]([CH:30]([CH3:32])[CH3:31])[C:24]=1[NH2:25])([CH3:22])[CH3:21]>>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[CH:11]([C:12]([NH:25][C:24]3[C:26]([CH:30]([CH3:31])[CH3:32])=[CH:27][CH:28]=[CH:29][C:23]=3[CH:20]([CH3:22])[CH3:21])=[O:13])[C:10]3[CH:15]=[CH:16][CH:17]=[CH:18][C:9]=3[CH2:8][O:7][C:6]=2[CH:19]=1
|
Inputs


Step One
|
Name
|
Compound K
|
|
Quantity
|
1.4 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=CC2=C(OCC3=C(C2C(=O)O)C=CC=C3)C1
|
Step Two
|
Name
|
|
|
Quantity
|
0.78 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)C1=C(N)C(=CC=C1)C(C)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=CC2=C(OCC3=C(C2C(=O)NC2=C(C=CC=C2C(C)C)C(C)C)C=CC=C3)C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.54 g | |
| YIELD: CALCULATEDPERCENTYIELD | 73.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
